Ethyl 16-bromohexadecanoate
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Overview
Description
Ethyl 16-bromohexadecanoate is an organic compound with the molecular formula C18H35BrO2. It is an ester derivative of 16-bromohexadecanoic acid, where the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 16-bromohexadecanoate can be synthesized through the esterification of 16-bromohexadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 16-bromohexadecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Products include 16-hydroxyhexadecanoate, 16-aminohexadecanoate, or 16-thiohexadecanoate.
Reduction: The major product is 16-bromohexadecanol.
Oxidation: The major product is 16-bromohexadecanoic acid.
Scientific Research Applications
Ethyl 16-bromohexadecanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Utilized in the study of lipid metabolism and as a precursor for the synthesis of bioactive lipids.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for therapeutic agents.
Industry: Employed in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of ethyl 16-bromohexadecanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 16-bromohexadecanoic acid, which can then participate in metabolic pathways. The bromine atom in the molecule can also facilitate its incorporation into biological systems, affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Ethyl 16-bromohexadecanoate can be compared with similar compounds such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group. It has slightly different reactivity and physical properties.
16-Bromohexadecanoic acid: The parent acid of this compound, which lacks the ester group and has different solubility and reactivity.
Ethyl 16-chlorohexadecanoate: Similar ester structure but with a chlorine atom instead of bromine, leading to different chemical reactivity and biological activity.
This compound stands out due to its unique combination of a long aliphatic chain and a bromine atom, which imparts distinct chemical and physical properties useful in various applications.
Biological Activity
Ethyl 16-bromohexadecanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesizing findings from various studies and providing detailed insights into its applications and mechanisms of action.
- Molecular Formula : C₁₈H₃₅BrO₂
- Molecular Weight : 335.32 g/mol
- CAS Number : 59130148
Biological Applications
This compound has been studied for various biological activities, including its role in cancer therapy, antimicrobial properties, and as a potential therapeutic agent against parasitic infections.
1. Cancer Therapy
Research indicates that compounds similar to this compound can sensitize cancer cells to chemotherapy. For instance, studies have shown that 2-bromohexadecanoic acid , an analog, enhances the efficacy of adriamycin in osteosarcoma cells by modulating cellular pathways related to apoptosis (Xu et al., 2019) .
Table 1: Efficacy of Bromo Fatty Acids in Cancer Treatment
Compound | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
This compound | Osteosarcoma | Sensitizes to chemotherapy | Xu et al., 2019 |
2-Bromohexadecanoic acid | Various cancers | Induces apoptosis via CHOP modulation | Tan et al., 2023 |
2-Bromopalmitate | Carcinoma | Inhibits SADS-CoV | Luo et al., 2021 |
2. Antimicrobial Activity
This compound and its derivatives have demonstrated antimicrobial properties. The long-chain fatty acids are known to disrupt microbial membranes, leading to cell lysis. For example, studies on similar compounds indicate strong inhibitory effects against cariogenic bacteria such as Streptococcus mutans and Lactobacillus casei .
3. Antileishmanial Activity
Recent pharmacological studies have highlighted the potential of this compound in treating leishmaniasis. In vivo studies using mouse models have shown that derivatives of this compound effectively reduce parasite loads in infected tissues. The mechanism involves disruption of mitochondrial function in Leishmania parasites, leading to decreased ATP levels and increased reactive oxygen species (ROS) production .
Table 2: Antileishmanial Efficacy of Related Compounds
Compound | Dosage (mg/kg) | Efficacy (%) Reduction in Parasite Load | Reference |
---|---|---|---|
This compound | 1.5 | Liver: 95.3%, Spleen: 98.9% | Study on compound derivatives |
The biological activities of this compound can be attributed to its structural properties, which allow it to interact with cell membranes and intracellular targets:
- Membrane Disruption : The hydrophobic nature of long-chain fatty acids facilitates their incorporation into lipid bilayers, leading to increased permeability and eventual cell death.
- Inhibition of Protein Modifications : Similar compounds have been identified as irreversible inhibitors of palmitoylation, affecting protein localization and function within cells .
Case Study: Leishmaniasis Treatment
In a controlled study, mice infected with Leishmania infantum were treated with this compound derivatives. The results demonstrated a significant reduction in parasite load in both the spleen and liver after four days of treatment at a dosage of 1.5 mg/kg. This suggests promising therapeutic potential against drug-resistant strains .
Case Study: Cancer Cell Sensitization
A study investigating the effects of bromo fatty acids on osteosarcoma cells found that treatment with ethyl bromo derivatives enhanced the sensitivity of these cells to adriamycin, leading to increased apoptosis rates compared to untreated controls .
Properties
CAS No. |
109557-87-1 |
---|---|
Molecular Formula |
C18H35BrO2 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 16-bromohexadecanoate |
InChI |
InChI=1S/C18H35BrO2/c1-2-21-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 |
InChI Key |
ALECVYUGESQIQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCBr |
Origin of Product |
United States |
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